4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Overview
Description
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular formula C19H23BO3 . It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of these compounds involves various borylation approaches that have been developed over the years .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is represented by the InChI code1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
. This indicates the presence of a boronic acid pinacol ester group attached to a benzyloxy-2-methoxyphenyl group. Chemical Reactions Analysis
Pinacol boronic esters, including 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, can undergo a variety of chemical transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters is a notable reaction, which has been utilized in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester has a molecular weight of 340.23 . It is a solid substance that is typically stored at temperatures between 2-8°C . The compound is generally stable and easy to purify .Scientific Research Applications
Polymer Science and Light Emission
In the realm of polymer science, the compound is utilized in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. The process involves a Suzuki coupling reaction with commercial aryl diboronic acids, leading to high-molecular-weight polymers with superb thermal stability and tailored light emission properties. These polymers find applications in advanced materials due to their photoluminescence characteristics, which can be adjusted through copolymerization to cover a broad range of the visible spectrum, making them suitable for various optoelectronic devices (Neilson et al., 2007).
Drug Delivery Systems
In drug delivery research, "4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester" serves as a precursor for creating H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, exhibit controlled degradation in response to hydrogen peroxide, a feature that can be harnessed for designing responsive drug delivery vehicles. The degradation rate of these polymers is influenced by their composition and environment, providing a mechanism for the controlled release of therapeutic agents in specific physiological conditions, such as those found in inflammatory or cancerous tissues (Cui et al., 2017).
Organic Synthesis and Material Chemistry
In organic synthesis, the compound finds application in the synthesis of boronate-terminated π-conjugated polymers through a catalyst-transfer Suzuki-Miyaura condensation polymerization. This method allows for the synthesis of high-molecular-weight polymers with boronic acid ester moieties at both ends. These polymers are valuable for further functionalization and have potential applications in creating advanced materials with specific electronic and optical properties (Nojima et al., 2016).
Advanced Material Applications
Additionally, the compound is involved in the development of novel materials with unique properties, such as long-lived room-temperature phosphorescence observed in simple arylboronic esters. This unexpected finding highlights the potential of "4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester" derivatives in the design of new phosphorescent materials without the need for heavy atoms, opening new avenues in material science for applications ranging from organic light-emitting diodes (OLEDs) to bioimaging (Shoji et al., 2017).
Future Directions
Given the value of pinacol boronic esters in organic synthesis, particularly in Suzuki–Miyaura coupling, ongoing research is likely to continue to explore and refine the synthesis, use, and properties of these compounds . The development of new borane reagents and the exploration of new reactions and applications are potential future directions .
properties
IUPAC Name |
2-(2-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRWSMLISBAQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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